Tetradodecylammonium iodide

Description

Contextual Significance of Quaternary Ammonium (B1175870) Salts in Chemical Sciences

Quaternary ammonium salts, often referred to as "quats," are a class of organic compounds with a positively charged polyatomic ion of the structure [NR4]+, where R represents an alkyl or aryl group. wikipedia.org Unlike other ammonium ions, quaternary ammonium cations are permanently charged, irrespective of the pH of their solution. wikipedia.org This permanent charge, along with the ability to have various organic groups attached to the central nitrogen atom, imparts a range of useful properties. taylorandfrancis.com

These salts are widely recognized for their diverse applications, including as antimicrobials, surfactants, fabric softeners, and antistatic agents. wikipedia.orgnih.gov In the realm of chemical research, they are particularly valued as phase transfer catalysts, facilitating reactions between substances in different phases (e.g., an aqueous phase and an organic phase). wikipedia.orghschemraw.com Their ability to transport reactants across the phase boundary significantly enhances reaction rates and yields. hschemraw.com The structural diversity of quaternary ammonium salts allows for the fine-tuning of their properties, such as hydrophobicity, to suit specific experimental needs. mdpi.com

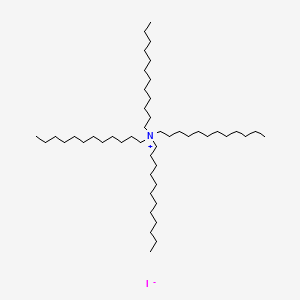

Overview of Tetradodecylammonium Iodide as a Specialized Chemical Entity

This compound, with the chemical formula C48H100IN, is a prime example of a quaternary ammonium salt with specialized applications. ontosight.ai Its structure consists of a central nitrogen atom bonded to four dodecyl (12-carbon) chains, with an iodide counterion. This composition gives it a high molecular weight and distinct physical and chemical properties. bldpharm.combldpharm.com

One of the defining features of this compound is its surfactant nature, stemming from its long hydrophobic alkyl chains and its hydrophilic cationic head. ontosight.ai This allows it to reduce the surface tension between two liquids or between a liquid and a solid. ontosight.ai It is sparingly soluble in polar solvents like water but dissolves well in organic solvents such as chloroform (B151607).

Key Properties of this compound:

| Property | Value |

| IUPAC Name | tetradodecylazanium;iodide |

| Molecular Formula | C48H100IN |

| Molecular Weight | 818.22 g/mol bldpharm.com |

| Appearance | White to pale cream powder alfa-chemistry.com |

| Melting Point | 116-117 °C alfa-chemistry.com |

| Solubility | Sparingly soluble in water, soluble in organic solvents |

The synthesis of this compound typically involves the quaternization of a tertiary amine with an alkyl halide. A common method is the reaction of dodecylamine (B51217) with an alkyl halide, followed by iodide substitution. ontosight.ai

Scope of Academic Research Applications

The unique properties of this compound have led to its use in several areas of academic research, primarily as a phase transfer catalyst and in the field of materials science.

Phase Transfer Catalysis:

As a phase transfer catalyst, this compound facilitates reactions between reactants that are in different, immiscible phases. ontosight.ai The mechanism involves the quaternary ammonium cation forming an ion pair with a reactant in the aqueous phase. This ion pair is sufficiently lipophilic to move into the organic phase, where the reaction can then occur. This has been shown to be effective in various organic synthesis reactions, including the alkylation of phenols and amines. The presence of the iodide ion can also play a crucial role in its catalytic activity.

Materials Science and Nanotechnology:

In materials science, this compound has been utilized in the synthesis of nanoparticles. Its surfactant properties are key in controlling the size and stability of the nanoparticles during their formation. For instance, it has been employed in the electrochemical synthesis of gold nanoparticles.

Furthermore, research has explored its use in the development of novel materials. For example, its chloride analogue, tetradodecylammonium chloride, has been used as a low molecular mass gelator to create gel electrolytes for quasi-solid-state dye-sensitized solar cells. jlu.edu.cn This application highlights the potential of long-chain quaternary ammonium salts in creating structured materials with specific functions. In another study, the mobility of the tetradodecylammonium cation in the gas phase was measured to understand its interactions with gas molecules, which is relevant for applications in mass spectrometry and atmospheric science. aip.org

Properties

IUPAC Name |

tetradodecylazanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H100N.HI/c1-5-9-13-17-21-25-29-33-37-41-45-49(46-42-38-34-30-26-22-18-14-10-6-2,47-43-39-35-31-27-23-19-15-11-7-3)48-44-40-36-32-28-24-20-16-12-8-4;/h5-48H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBMLOTDECOTAGU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+](CCCCCCCCCCCC)(CCCCCCCCCCCC)CCCCCCCCCCCC.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H100IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50961213 | |

| Record name | N,N,N-Tridodecyldodecan-1-aminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50961213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

818.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40797-39-5 | |

| Record name | 1-Dodecanaminium, N,N,N-tridodecyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40797-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetradodecylammonium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040797395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N,N-Tridodecyldodecan-1-aminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50961213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradodecylammonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.062 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Optimization

Primary Synthetic Routes: Quaternization Reactions

The principal method for synthesizing tetradodecylammonium iodide is the quaternization of a tertiary amine with an alkyl halide. This reaction, a classic example of the Menshutkin reaction, involves the formation of a quaternary ammonium (B1175870) salt from a tertiary amine. wikipedia.org

Reactant Selection and Stoichiometry

The selection of reactants is a critical factor that governs the efficiency and outcome of the synthesis. The typical reactants are a tertiary amine and an alkylating agent.

Tertiary Amine: For the synthesis of this compound, tridodecylamine (B85476) is the tertiary amine of choice. The long dodecyl chains contribute to the compound's characteristic properties.

Alkylating Agent: An alkyl halide is used to introduce the fourth alkyl group to the nitrogen atom. While various alkyl halides can be employed, alkyl iodides are generally superior alkylating agents compared to bromides and chlorides. wikipedia.org This is attributed to the better leaving group ability of the iodide ion. For the synthesis of the titular compound, dodecyl iodide is a common choice. Alternatively, methyl iodide can be used to quaternize tridodecylamine, which is a method employed for preparing various quaternary ammonium salts. researchgate.net

Stoichiometric control is crucial for maximizing the yield and purity of the final product. To ensure the complete conversion of the tertiary amine, a slight excess of the alkyl halide is often used. This drives the reaction to completion, minimizing the presence of unreacted tertiary amine in the final product, which can be challenging to separate.

Reaction Conditions and Solvent Systems

The conditions under which the quaternization reaction is carried out significantly influence the reaction rate and yield.

Solvent: The choice of solvent is critical. Polar solvents are generally preferred as they can stabilize the charged transition state of the SN2 reaction, thereby accelerating the reaction rate. wikipedia.org Commonly used solvents for the synthesis of this compound include ethanol (B145695) and acetonitrile. These solvents are effective at dissolving both the tertiary amine and the alkyl halide, creating a homogeneous reaction mixture. The use of dimethyl sulfoxide (B87167) (DMSO) has also been shown to be efficient for quaternization reactions. researchgate.net

Temperature: The reaction is typically conducted at elevated temperatures to increase the reaction rate. Moderate heating is usually sufficient to achieve a reasonable reaction time. However, excessive temperatures should be avoided as they can lead to side reactions and product degradation. researchgate.net

Reaction Time: The duration of the reaction depends on the specific reactants, solvent, and temperature used. The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC) to determine when the reaction has reached completion.

Mechanistic Pathways of Quaternization

The quaternization of a tertiary amine with an alkyl halide proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org

In this mechanism, the tertiary amine acts as a nucleophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon atom of the alkyl halide. This attack occurs from the side opposite to the leaving group (the halide ion). As the new carbon-nitrogen bond forms, the carbon-halogen bond breaks simultaneously. This process proceeds through a single transition state where the central carbon atom is pentacoordinate. The halide ion is displaced as a leaving group, and the final product is the quaternary ammonium salt. The rate of this reaction is dependent on the concentration of both the tertiary amine and the alkyl halide.

Advanced Synthetic Protocols and Industrial Production Considerations

For larger-scale and industrial production of this compound, advanced synthetic protocols are employed to enhance efficiency, control, and scalability.

| Reactor Type | Advantages for Quaternization | Key Parameters to Control |

| Batch Reactor | Simple setup, suitable for small-scale synthesis. | Temperature, Stirring Speed, Reaction Time |

| Continuous Flow Reactor | Precise process control, enhanced heat/mass transfer, improved safety and scalability, higher consistency. rsc.orgbeilstein-journals.org | Flow Rate, Residence Time, Temperature, Pressure |

Optimization Parameters for Yield and Purity

Optimizing the synthesis of this compound involves fine-tuning various parameters to maximize the yield of the desired product while minimizing impurities.

Molar Ratio of Reactants: As previously mentioned, using a slight excess of the alkylating agent can drive the reaction to completion.

Temperature and Reaction Time: Careful optimization of temperature is necessary to find a balance between a fast reaction rate and the prevention of side reactions or product degradation. researchgate.net The reaction time should be sufficient for complete conversion.

Solvent Choice: The selection of an appropriate solvent that dissolves reactants well and facilitates the SN2 mechanism is crucial for high yields. wikipedia.org

Purification: After the reaction is complete, the crude product is typically purified to remove unreacted starting materials and by-products. Recrystallization from a suitable solvent or solvent mixture, such as ethanol/acetone (B3395972), is a common and effective method for obtaining high-purity this compound. The purity of the final product can be verified using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and elemental analysis.

| Parameter | Effect on Yield | Effect on Purity | Optimization Strategy |

| Reactant Stoichiometry | Increases with slight excess of alkyl halide. | Can be affected by large excess of reactants. | Use a slight molar excess of the alkylating agent. |

| Temperature | Increases with temperature up to a point. | Can decrease at very high temperatures due to side reactions. researchgate.net | Optimize for the specific reaction system to balance rate and selectivity. |

| Solvent | Higher in polar aprotic solvents. wikipedia.org | Can be influenced by solvent's ability to dissolve impurities. | Select a solvent that provides good solubility for reactants and facilitates the desired reaction pathway. |

| Purification Method | Yield loss is inherent. | Significantly improves purity. | Employ recrystallization with an appropriate solvent system. |

Purification Techniques and Quality Control in Research Synthesis

The synthesis of high-purity this compound is essential for its effective use in research and various applications. Purification and rigorous quality control are therefore critical steps following the initial synthesis.

Recrystallization and Filtration Methodologies

Recrystallization is a primary technique for purifying solid organic compounds like this compound. This method leverages the differences in solubility between the desired compound and impurities within a selected solvent or solvent mixture at varying temperatures. The process typically involves dissolving the crude product in a minimal amount of a hot solvent to form a saturated solution. Upon cooling, the solubility of the this compound decreases, leading to the formation of crystals, while impurities tend to remain dissolved in the surrounding liquid (mother liquor).

The selection of an appropriate solvent is a crucial parameter for successful recrystallization. Ideal solvents will dissolve a large quantity of the compound at elevated temperatures but only a small amount at ambient temperatures. For quaternary ammonium salts such as this compound, mixtures of ethanol and acetone are often employed.

Once crystallization is complete, the purified crystals are separated from the mother liquor via filtration, which is often performed under vacuum to enhance efficiency. The collected crystals are then washed with a small portion of cold solvent to remove any residual impurities clinging to the crystal surfaces. Finally, the purified product is thoroughly dried, typically under vacuum, to eliminate any remaining solvent.

| Step | Description | Purpose |

| Solvent Selection | Choosing a suitable solvent or solvent system (e.g., ethanol/acetone mixture). | To maximize the solubility difference of the target compound at high and low temperatures, thereby separating it from soluble impurities. |

| Dissolution | Dissolving the crude this compound in a minimum volume of the hot solvent. | To create a saturated solution conducive to crystal formation upon cooling. |

| Cooling | Allowing the hot, saturated solution to cool down slowly. | To promote the growth of large, well-formed, and high-purity crystals. |

| Filtration | Separating the crystals from the mother liquor using filtration apparatus. | To isolate the solid, purified product from the liquid containing dissolved impurities. |

| Washing | Rinsing the isolated crystals with a small amount of cold solvent. | To remove any remaining mother liquor and adsorbed impurities from the crystal surfaces. |

| Drying | Removing all traces of solvent from the purified crystals, often under vacuum. | To obtain a pure, dry final product. |

Analytical Verification of Purity (e.g., NMR, IR, Elemental Analysis)

Following purification, a suite of analytical techniques is employed to confirm the identity and assess the purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for structural elucidation. The ¹H NMR spectrum of this compound is expected to show characteristic signals for the protons in the dodecyl chains. Specifically, the protons on the methylene (B1212753) groups directly attached to the nitrogen atom (α-CH₂) would appear at a distinct chemical shift (around δ 3.3 ppm) compared to the other methylene groups along the chains (δ 1.2-1.5 ppm) and the terminal methyl groups (δ 0.8-1.5 ppm). The integration of these signals should correspond to the theoretical ratio of protons in each chemical environment.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to the C-H stretching and bending vibrations of the long alkyl chains. A key indicator of purity is the absence of signals from starting materials, such as N-H stretches from unreacted amines. The C-N stretching vibration is typically observed around 1,450 cm⁻¹.

Elemental Analysis: This technique determines the mass percentages of carbon, hydrogen, and nitrogen in the compound. The experimentally obtained values are compared with the theoretical percentages calculated from the molecular formula of this compound (C₄₈H₁₀₀IN). bldpharm.comthermofisher.com A close match between the experimental and theoretical values provides strong evidence of the compound's purity. researchgate.net

| Analytical Technique | Expected Results for Pure this compound |

| ¹H NMR | Signals for α-CH₂ protons (around δ 3.3 ppm), other CH₂ protons (δ 1.2-1.5 ppm), and terminal CH₃ protons (δ 0.8-1.5 ppm) with appropriate integration ratios. |

| ¹³C NMR | Distinct signals for each unique carbon environment within the dodecyl chains. |

| IR Spectroscopy | Characteristic C-H stretching and bending vibrations. Absence of impurity peaks. C-N stretch around 1,450 cm⁻¹. |

| Elemental Analysis | Experimental percentages of Carbon, Hydrogen, and Nitrogen should closely align with the theoretical values for C₄₈H₁₀₀IN. bldpharm.comthermofisher.comsigmaaldrich.com |

Exploration of Chemical Reactivity and Transformation Pathways Beyond Quaternization

The chemical reactivity of this compound extends beyond its formation, with the iodide counter-ion playing a significant role in its subsequent transformations.

Nucleophilic Substitution Reactions Involving the Iodide Ion

The iodide ion (I⁻) present in this compound is a competent nucleophile and can be displaced by other anions in nucleophilic substitution reactions. This process, often referred to as anion exchange or metathesis, is a versatile method for modifying the properties of the quaternary ammonium salt. researchgate.netchemrxiv.org

By reacting this compound with a salt containing a different anion, the iodide can be exchanged. A common strategy involves using a silver salt, such as silver nitrate (B79036) (AgNO₃), where the resulting silver iodide (AgI) is highly insoluble and precipitates out of the solution, thereby driving the reaction to completion. This would yield tetradodecylammonium nitrate in the solution. umsystem.edu This methodology allows for the synthesis of a variety of tetradodecylammonium salts with different counter-ions, which can exhibit altered solubility, thermal stability, and other physicochemical properties.

The general scheme for this anion exchange is: [N(C₁₂H₂₅)₄]⁺I⁻ + M⁺X⁻ → [N(C₁₂H₂₅)₄]⁺X⁻ + MI(s)

Here, M⁺ represents a cation that forms an insoluble iodide salt (e.g., Ag⁺), and X⁻ is the incoming anion.

| Reactant Salt | New Anion (X⁻) | Insoluble Product | Resulting Tetradodecylammonium Salt |

| Silver Nitrate | NO₃⁻ | Silver Iodide (AgI) | Tetradodecylammonium nitrate umsystem.edu |

| Silver Tetrafluoroborate | BF₄⁻ | Silver Iodide (AgI) | Tetradodecylammonium tetrafluoroborate |

| Lead(II) Nitrate | NO₃⁻ | Lead(II) Iodide (PbI₂) | Tetradodecylammonium nitrate |

Phase-Transfer Catalysis (PTC)

As a quaternary ammonium salt, this compound is an effective phase-transfer catalyst, facilitating reactions between reactants located in different immiscible phases. ontosight.ai This catalytic capability is crucial for a range of synthetic applications.

The fundamental mechanism of this compound in phase-transfer catalysis involves the principle of ion-pair extraction. The lipophilic tetradodecylammonium cation forms an ion pair with an anion from the aqueous phase, such as a hydroxide (B78521) or halide ion. This newly formed, bulky, and lipophilic ion pair can then be extracted into the organic phase. core.ac.ukmdpi.com This process effectively transports the anion into the organic phase where it can react with the organic substrate. publications.gc.ca

The general scheme for ion-pair extraction can be represented as follows, where Q⁺ is the tetradodecylammonium cation, Y⁻ is the reactant anion from the aqueous phase, and RX is the organic substrate:

Aqueous Phase: Q⁺X⁻(org) + Y⁻(aq) ⇌ Q⁺Y⁻(org) + X⁻(aq) Organic Phase: Q⁺Y⁻(org) + RX(org) → RY(org) + Q⁺X⁻(org)

This compound is proficient in catalyzing reactions across both liquid-liquid (L-L) and solid-liquid (S-L) interfaces. In liquid-liquid systems, the catalyst shuttles anionic reactants from an aqueous solution to an immiscible organic solvent where the reaction takes place. vdoc.pub This is particularly useful for reactions involving water-soluble nucleophiles and organic-soluble electrophiles. core.ac.ukmdpi.com

In solid-liquid phase-transfer catalysis, this compound facilitates the reaction between a solid inorganic salt (the source of the anion) and a reactant dissolved in an organic solvent. vdoc.pubresearchgate.net The catalyst helps to solubilize the anion from the solid crystal lattice into the organic phase, forming a reactive, "naked" anion that can readily participate in the reaction. vdoc.pub This approach is advantageous as it can often be performed under anhydrous or nearly anhydrous conditions, which is beneficial for water-sensitive reactions. vdoc.pubresearchgate.net

A significant application of this compound as a phase-transfer catalyst is in alkylation reactions. The alkylation of phenols to produce ethers, a variation of the Williamson ether synthesis, is effectively catalyzed by this compound. vdoc.pubresearchgate.net In this process, the catalyst transports the phenoxide anion, generated by the reaction of the phenol (B47542) with a base in the aqueous phase, into the organic phase to react with an alkylating agent. vdoc.pub

Similarly, N-alkylation of amines and related nitrogen-containing compounds can be achieved using this compound. phasetransfercatalysis.com For instance, it has been used to catalyze the N-ethylation of acetamide (B32628) and the N-alkylation of indazole. phasetransfercatalysis.com The catalyst facilitates the deprotonation of the N-H bond at the interface or in the aqueous phase and transports the resulting anion into the organic phase for subsequent reaction with an alkyl halide. ptfarm.pl

Table 1: Examples of Alkylation Reactions Catalyzed by Tetradodecylammonium Salts

| Substrate | Alkylating Agent | Product Type | Reference |

|---|---|---|---|

| Phenol | Alkyl Halide | Phenol Ether | vdoc.pub |

| Acetamide | Ethyl Bromide | N-Ethylacetamide | phasetransfercatalysis.com |

| Indazole | Methyl Chloroacetate | N-Alkylated Indazole | phasetransfercatalysis.com |

This compound can also function as a co-catalyst, particularly in reactions involving alkyl halides. In what is often referred to as iodide catalysis, the iodide ion from this compound can participate in a Finkelstein-type reaction with an alkyl chloride or bromide. This in-situ generation of a more reactive alkyl iodide can significantly accelerate the rate of nucleophilic substitution. nih.gov The higher reactivity of the C-I bond compared to C-Cl or C-Br bonds makes the subsequent nucleophilic attack more favorable. organic-chemistry.org This strategy is employed in various transition-metal-catalyzed cross-coupling reactions and other nucleophilic substitutions. nih.govmdpi.com For instance, the use of catalytic tetrabutylammonium (B224687) iodide (a related quaternary ammonium iodide) has been shown to activate alkyl chlorides for N-alkylation reactions. phasetransfercatalysis.com

The efficiency of this compound in phase-transfer catalysis is influenced by several reaction parameters:

Catalyst Structure: The long alkyl chains of the tetradodecylammonium cation impart high lipophilicity (or organophilicity), which enhances its ability to be extracted into the organic phase along with the anion. acsgcipr.orgoperachem.com The total number of carbon atoms in the quaternary ammonium salt is a key factor; a higher number generally leads to better partitioning in the organic phase. acsgcipr.org

Solvent: The choice of the organic solvent is critical. Solvents like chloroform (B151607) and methylene chloride have proven to be effective for ion-pair extraction. publications.gc.ca The polarity and solubilizing power of the solvent affect both the partitioning of the ion pair and the rate of the reaction in the organic phase.

Temperature: Temperature affects both the reaction kinetics and the phase behavior of the system. nih.gov While higher temperatures generally increase reaction rates, they can also influence the partitioning of the catalyst and reactants between the phases. nih.gov

Presence of Water: In solid-liquid PTC, trace amounts of water can sometimes be essential for the onium salt to effectively catalyze substitution reactions by hydrating the solid salt and facilitating anion generation. vdoc.pub However, in other cases, anhydrous conditions are preferred to prevent side reactions like hydrolysis. vdoc.pubresearchgate.net

Synthesis of Ionic Liquids

This compound itself is a quaternary ammonium salt and can be considered a type of ionic liquid. chemscene.com More broadly, it can serve as a precursor or starting material for the synthesis of other ionic liquids. Ionic liquids are salts with melting points below 100 °C, and they are gaining attention as "green" solvents and catalysts in chemical synthesis due to their low volatility and tunable properties. wiley-vch.deresearchgate.net By anion exchange reactions, the iodide in this compound can be replaced with other anions (e.g., tetrafluoroborate, triflate) to generate new ionic liquids with different physical and chemical properties. rushim.ru These resulting ionic liquids can then be employed as solvents or catalysts in a wide array of chemical transformations. researchgate.netmdpi.com

Catalytic Applications in Organic Synthesis

Precursor Role in Room Temperature Molten Salts

Tetradodecylammonium iodide (TDAI) serves as a key precursor in the synthesis of room-temperature ionic liquids (RTILs), also known as room-temperature molten salts. Ionic liquids are salts that exist in a liquid state at or near room temperature, and their unique properties make them valuable as solvents and catalysts in various chemical reactions. researchgate.net The synthesis of these molten salts often involves the use of quaternary ammonium (B1175870) halides like TDAI as starting materials. scispace.com

The transformation of this compound into a room-temperature molten salt is typically achieved through an anion exchange reaction. scispace.com In this process, the iodide anion of TDAI is replaced by another anion, which is chosen to lower the melting point of the resulting salt and impart specific properties. The large, asymmetric nature of the tetradodecylammonium cation contributes to disrupting the crystal lattice formation, which is a key factor in achieving a low melting point.

Detailed Research Findings

Research has demonstrated the versatility of this compound as a precursor for a variety of ionic liquids. The synthesis process generally involves a quaternization reaction to form the TDAI itself, followed by an anion metathesis (exchange) step. scispace.commdpi.com For instance, reacting TDAI with a silver salt containing the desired anion (e.g., silver nitrate (B79036), silver tetrafluoroborate) results in the precipitation of silver iodide, leaving the new tetradodecylammonium-based ionic liquid in the solution.

The choice of the anion is critical in determining the physicochemical properties of the final room-temperature molten salt. By systematically varying the anion, researchers can tune properties such as viscosity, conductivity, and solubility for specific applications. The long alkyl chains of the tetradodecylammonium cation ensure that the resulting salts are often soluble in organic solvents.

The following table summarizes the properties of representative room-temperature molten salts that can be synthesized using this compound as a precursor, illustrating the effect of the anion on the final properties.

| Cation | Anion | Resulting Ionic Liquid | Key Properties |

| Tetradodecylammonium | Bis(trifluoromethylsulfonyl)imide | Tetradodecylammonium bis(trifluoromethylsulfonyl)imide | Low viscosity, high thermal stability |

| Tetradodecylammonium | Tetrafluoroborate | Tetradodecylammonium tetrafluoroborate | Good electrochemical stability |

| Tetradodecylammonium | Hexafluorophosphate | Tetradodecylammonium hexafluorophosphate | Hydrophobic, wide electrochemical window |

| Tetradodecylammonium | Dicyanamide | Tetradodecylammonium dicyanamide | Low melting point, low viscosity |

These tailored ionic liquids find use as media for organic synthesis, electrolytes in electrochemical devices, and as catalysts themselves, showcasing the importance of this compound as a foundational building block in this area of chemistry. researchgate.net

Applications in Materials Science and Nanotechnology

Organic Electronics and Optoelectronic Devices

Organic electronics is an emerging field focused on using carbon-based materials in electronic devices such as transistors, solar cells, and sensors. frontiersin.org A key challenge in this area is enhancing the electrical performance of these organic materials.

Tetradodecylammonium iodide and similar quaternary ammonium (B1175870) salts are being investigated for their potential to enhance the electrical conductivity of polymeric materials. By incorporating these ionic compounds into a polymer matrix, it is possible to develop materials with improved electrical properties suitable for electronic applications. stanford.edu

The mechanism for this enhancement often involves increasing the concentration of mobile charge carriers within the material. Lipophilic electrolytes, such as those based on tetradodecylammonium, are incorporated into polymeric membranes used for ion-selective electrodes to decrease the membrane's electrical resistance and improve sensor performance. researchgate.net In some applications, quaternary ammonium salts can act as n-type dopants for organic semiconductors, which increases charge density and improves charge transport, leading to higher film conductivity. stanford.edu Studies on positively charged lipid polymer membranes for taste sensors have utilized the related compound tetradodecylammonium bromide (TDAB) to create membranes with specific electrical properties and ion selectivity. mdpi.com These examples demonstrate the principle of using large, lipophilic quaternary ammonium salts to modulate the electrical characteristics of organic and polymeric systems.

Additive Role in Perovskite Solar Cells

Perovskite solar cells (PSCs) represent a promising frontier in renewable energy, and additives like this compound are proving crucial in enhancing their performance and stability.

A study highlighted that proper treatment with additives can dramatically improve charge collection and injection rates, leading to enhanced device performance. rsc.org The use of certain additives has been shown to improve the crystal structure of the perovskite material, which in turn boosts stability and charge transport processes. mdpi.com

Polycrystalline perovskite films are prone to defects, particularly at their surfaces and grain boundaries, which can lead to significant energy losses through non-radiative recombination. d-nb.info this compound and similar quaternary ammonium salts are effective in "passivating" these defects. dyenamo.semdpi.com This process involves the large organic cations of the ammonium salt binding to the perovskite surface, neutralizing defect sites such as lead and iodine vacancies. d-nb.infomdpi.com

The interaction between the ammonium salt and the perovskite surface can suppress the migration of iodide ions, a common cause of degradation in PSCs. rsc.org By reducing these defects, the non-radiative recombination of charge carriers is suppressed, leading to improved device performance and stability. mdpi.com For instance, the use of tetradodecylammonium bromide (a related compound) as a surface modifier has been shown to considerably repress both electron and hole defects. nih.gov

| Parameter | Observation with Additive | Reference |

| Defect Density | Reduced by orders of magnitude | mdpi.com |

| Non-radiative Recombination | Suppressed | d-nb.infomdpi.com |

| Device Stability | Enhanced | d-nb.inforsc.org |

| Power Conversion Efficiency | Increased | mdpi.comnih.govresearchgate.net |

A key strategy to enhance the stability of 3D perovskite solar cells is the formation of a 2D perovskite capping layer on top of the 3D structure. amio.net.aumdpi.com This creates a 2D/3D heterostructure that benefits from the high efficiency of the 3D perovskite and the superior stability of the 2D material. mdpi.comrsc.org

Large organic ammonium salts, including tetradodecylammonium halides, are instrumental in forming these capping layers. nih.govresearcher.life The bulky organic cation reacts with the surface of the 3D perovskite to form a thin, protective 2D layer. nih.govmdpi.com This capping layer not only passivates surface defects but also acts as a hydrophobic barrier, protecting the underlying perovskite from moisture and inhibiting ion migration. nih.govmdpi.com Research using tetradodecylammonium bromide demonstrated the formation of a (TDDA)₂PbI₁.₆₆Br₂.₃₄ capping layer, which significantly improved the device's power conversion efficiency and long-term stability. nih.gov

Nanocarrier Development and Encapsulation Technologies

The surfactant properties of this compound make it a valuable tool in the field of nanomedicine, particularly for drug delivery and the encapsulation of poorly soluble compounds.

Formulation of Drug Delivery Systems

This compound has been investigated for its potential in creating nanocarriers for drug delivery. Its ability to form micelles allows for the encapsulation of hydrophobic drugs, which can improve their solubility and bioavailability. These nanocarriers can be designed to target specific cells or tissues, enhancing the efficacy of therapeutic agents. google.comitmo.ru The development of such systems is a key area of research, aiming to create more effective and targeted treatments for various diseases. itmo.ru

Encapsulation and Solubilization of Hydrophobic Compounds (e.g., Indocyanine Green)

Indocyanine green (ICG) is a fluorescent dye approved for medical imaging, but its application is limited by its poor stability and rapid clearance from the body. nih.govmdpi.compharmaexcipients.com Encapsulating ICG in nanocarriers can overcome these limitations. mdpi.comresearchgate.net

This compound, along with similar compounds, has been successfully used to form a hydrophobic ion pair with ICG. nih.govscience.gov This ion pairing facilitates the encapsulation of ICG into nanocarriers with high efficiency. nih.govnih.gov Studies have shown that forming a hydrophobic salt of ICG with a phase transfer catalyst like tetradodecylammonium chloride allows for high core loadings within nanocarriers made of materials like vitamin E or polystyrene. nih.gov This encapsulation not only improves the stability of ICG but also allows for the tuning of its optical properties for enhanced imaging applications. nih.govnih.gov

| Compound | Role | Application | Reference |

| This compound | Phase Transfer Catalyst | Drug Delivery Systems | |

| Tetradodecylammonium chloride | Ion Pairing Agent | Encapsulation of Indocyanine Green | nih.govworldscientific.com |

| Indocyanine Green | Hydrophobic Compound | Medical Imaging | nih.govmdpi.comnih.gov |

Formation of Micelles via Surfactant Properties

This compound (TDAI) is classified as a quaternary ammonium salt and exhibits surfactant properties due to its amphiphilic molecular structure. ontosight.ai This structure consists of a central, positively charged nitrogen atom bonded to four long hydrocarbon chains (dodecyl groups), and an iodide anion. ontosight.ai The long dodecyl chains are hydrophobic, meaning they repel water, while the quaternary ammonium headgroup is hydrophilic, attracting water. This dual nature drives the formation of micelles in aqueous solutions.

When the concentration of TDAI in a solution reaches a specific point, known as the critical micelle concentration (CMC), the individual surfactant molecules begin to self-assemble into spherical structures called micelles. wikipedia.org In these micelles, the hydrophobic dodecyl tails are oriented towards the interior, creating a nonpolar core, while the hydrophilic quaternary ammonium heads form the outer surface, interacting with the surrounding polar water molecules. This arrangement minimizes the unfavorable interactions between the hydrophobic chains and water.

The formation of micelles is a key characteristic of surfactants and is fundamental to many of their applications. The hydrophobic core of the micelles can encapsulate nonpolar substances, such as oils and other hydrophobic compounds, effectively solubilizing them in an aqueous environment.

The critical micelle concentration is an important parameter that depends on factors like temperature, pressure, and the presence of other substances in the solution. wikipedia.org For ionic surfactants, the CMC is typically in the range of 10⁻³ to 10⁻² M. mpg.de The specific CMC for this compound can be determined experimentally through various techniques, including dynamic light scattering (DLS), which detects the formation of micelles.

Table 1: General Properties of Micelle Formation

| Property | Description | Typical Value for Ionic Surfactants |

| Critical Micelle Concentration (CMC) | The concentration of surfactant above which micelles form. wikipedia.org | 10⁻³ – 10⁻² M mpg.de |

| Micelle Structure | Spherical aggregates with a hydrophobic core and a hydrophilic shell. | - |

| Driving Force | Minimization of contact between hydrophobic tails and water. | - |

| Aggregation Number | The number of surfactant molecules in a single micelle. | 10-170 mpg.de |

Electrochemical Research and Sensor Systems

Electrochemical Studies of Ion Behavior

The electrochemical characteristics of tetradodecylammonium iodide are primarily dictated by the behavior of its constituent ions, the tetradodecylammonium (TDDA⁺) cation and the iodide (I⁻) anion, in various electrochemical systems.

Cyclic voltammetry studies on related systems demonstrate that the oxidation of iodide occurs within voltage ranges commonly used for electrochemical characterization. nrel.govamazonaws.com The presence of the large tetradodecylammonium cation influences the stability and solubility of the iodide and triiodide species in the organic phases often used in electrochemical cells. The process of electron transfer from the iodide atom is readily facilitated, which allows it to act as a biocatalyzer for oxidation and reduction processes. nih.gov The specific potentials for these redox reactions can be influenced by the solvent, the composition of the supporting electrolyte, and the nature of the electrode material. beilstein-journals.org

Electrochemical capacitors, or supercapacitors, are energy storage devices that rely on charge accumulation at the electrode-electrolyte interface or on fast surface redox reactions. mdpi.com The electrolyte is a critical component that significantly impacts the device's performance, including its energy density, power density, and cycle life. nih.govresearchgate.net The energy density of a supercapacitor is proportional to both the capacitance and the square of the operating voltage (E = ½CV²). mdpi.com

The introduction of redox-active species into the electrolyte is a known strategy to boost the capacitance through pseudocapacitance, a phenomenon where Faradaic redox reactions contribute to charge storage. mdpi.comnih.gov Iodide-based electrolytes have been shown to be particularly effective for this purpose. rsc.orgpsecommunity.org The iodide/iodine redox pair can significantly increase the specific capacitance of carbon-based supercapacitors. nih.govrsc.org For instance, the addition of sodium iodide to various buffer electrolytes has been shown to markedly increase specific capacitance values. rsc.org

While specific studies focusing exclusively on this compound in supercapacitors are not widespread, its role as an iodide salt makes it a candidate for creating redox-active electrolytes. The large organic cation (TDDA⁺) would primarily function to ensure solubility in organic or ionic liquid-based electrolytes and to modify the structure of the electrochemical double layer. The iodide anion would participate in the following reversible redox reactions at the positive electrode to enhance charge storage:

2I⁻ ⇌ I₂ + 2e⁻ I₂ + I⁻ ⇌ I₃⁻

Development of Ion-Selective Membranes and Sensors

The lipophilic nature of the tetradodecylammonium cation makes TDAI and its halide analogs valuable components in the fabrication of ion-selective membranes and sensors. The long alkyl chains of the cation enhance the durability and stability of these membranes in sensor applications.

Taste sensors, often referred to as electronic tongues, utilize lipid/polymer membranes to convert the chemical information of taste into electrical signals. myu-group.co.jpnih.gov These sensors can quantify the intensity of the five basic tastes: sourness, saltiness, bitterness, umami, and sweetness. researchgate.net Tetradodecylammonium salts are key components in membranes designed to detect bitterness, particularly acidic bitterness. jst.go.jp

In these sensors, the positively charged tetradodecylammonium cation is incorporated into a polymer matrix, such as polyvinyl chloride (PVC), along with a plasticizer. mdpi.com This creates a positively charged membrane surface that interacts with anions. mdpi.com The response of these sensors to different anions often follows the Hofmeister selectivity sequence, where larger, less hydrated (more lipophilic) anions induce a stronger response. mdpi.comnih.gov

The typical selectivity order for a sensor using a tetradodecylammonium-based membrane is: I⁻ > NO₃⁻ > Br⁻ > Cl⁻ > F⁻ mdpi.com

This indicates that the sensor is most responsive to iodide and least responsive to fluoride. This high sensitivity to anions like iodide and nitrate (B79036) can sometimes interfere with the accurate assessment of bitterness, prompting research into modified membranes to reduce this interference. mdpi.comnih.gov

Table 1: Anion Selectivity of a Taste Sensor Membrane Containing Tetradodecylammonium Bromide (TDAB) Selectivity coefficients calculated with Br⁻ ion as the standard.

| Anion | Selectivity Coefficient (log K) |

|---|---|

| F⁻ | -6.5 |

| Cl⁻ | -3.9 |

| Br⁻ | 0 |

| NO₃⁻ | 2.3 |

| I⁻ | 6.2 |

This table is illustrative, based on data for the closely related compound tetradodecylammonium bromide (TDAB), which shows similar behavior to TDAI in this application. mdpi.com The selectivity coefficients quantify the sensor's preference for each anion relative to bromide.

Ion-selective electrodes (ISEs) are potentiometric sensors that measure the activity of a specific ion in a solution. oup.com Most anion-selective electrodes are based on polymeric membranes containing a lipophilic quaternary ammonium (B1175870) salt that acts as an ion exchanger. oup.com this compound and its analogs (chloride and bromide) are widely used for this purpose. oup.comgoogle.comnih.gov

The fundamental principle involves the tetradodecylammonium cation acting as a mobile cation site within the membrane, facilitating the selective transport of anions from the sample solution into the membrane phase. oup.com This process establishes a potential difference across the membrane that is proportional to the logarithm of the target anion's activity. The high lipophilicity of the TDDA⁺ cation ensures it remains trapped within the membrane, providing a stable and reproducible response.

These electrodes have been developed for the detection of various anions, including nitrate and chloride. google.comnih.gov For example, a nitrate-selective electrode has been developed using tetradodecylammonium bromide as the anion exchanger, demonstrating a near-Nernstian response over a wide concentration range. nih.gov Similarly, tetradodecylammonium chloride has been used as the active substance in chloride-selective electrodes designed for analyzing body fluids. google.com The performance of these electrodes, including their detection limit and selectivity over interfering ions, is highly dependent on the membrane composition, which also includes the polymer matrix and a plasticizer. oup.comnih.gov

Table 2: Components of an Ion-Selective Electrode Membrane

| Component | Function | Example Material |

|---|---|---|

| Ion Exchanger | Provides selective binding and transport of the target anion. | This compound |

| Polymer Matrix | Provides structural support and durability to the membrane. | Poly(vinyl chloride) (PVC) |

| Plasticizer | Dissolves membrane components and ensures ion mobility. | 2-Nitrophenyl octyl ether (NPOE) |

Directed Self-Assembly of Molecular Architectures

The self-assembly of amphiphilic molecules like this compound is a cornerstone of supramolecular chemistry, leading to the spontaneous formation of ordered structures from individual components. nih.gov These processes are governed by non-covalent interactions and can be directed to create complex and functional molecular architectures.

Quaternary ammonium surfactants can exhibit complex phase behavior that is dependent on concentration and thermodynamic conditions. nih.gov The pathway of self-assembly—the sequence of intermediate structures leading to a final, stable or metastable state—can be intricate. The final assembled structure is not always the most thermodynamically stable one; kinetically trapped states can be formed depending on the assembly pathway. rug.nl This control over the assembly pathway allows for greater structural and functional diversity in the resulting supramolecular systems. rug.nl

The molecular architecture of the surfactant itself is a key determinant of the self-assembly pathway. For example, in gemini (B1671429) surfactants, which feature two quaternary ammonium head groups linked by a spacer, the length of the spacer chain can dictate the morphology of the resulting aggregates. rsc.org Similarly, the nature of the counter-ion plays a critical role. Studies on quaternary ammonium gemini surfactants have shown that different counter-ions (e.g., sodium benzoate (B1203000) vs. sodium salicylate) can favor the formation of aggregates with different curvatures and even lead to different liquid crystalline phases, such as cubic or hexagonal phases. rsc.org This demonstrates that subtle changes in the chemical environment can steer the self-assembly process down different pathways, leading to a variety of complex, large-scale structures. The ability of the amide linkage in some quaternary ammonium surfactants to form hydrogen bonds with water can also significantly influence their solubility and aggregation behavior. acs.org

Template synthesis is a powerful strategy in supramolecular chemistry that uses a molecular species to guide the formation of a desired, often complex, architecture that would be unlikely to form otherwise. numberanalytics.comwikipedia.org This process relies on molecular recognition and the pre-organization of reactants around the template. numberanalytics.com

Tetradodecylammonium salts and their analogs can function as structure-directing agents or templates in several ways:

Nanoparticle Synthesis: In the synthesis of anisotropic nanoparticles, such as gold nanorods, quaternary ammonium surfactants are essential. They are believed to form a bilayer structure on the surface of the growing nanoparticle, acting as a template that directs anisotropic growth by binding preferentially to specific crystal facets. acs.org This templating action is crucial for controlling the shape and size of the final nanoparticles. acs.org

Ion Pair Templating: The formation of a distinct ion pair can be a key interaction in the templated synthesis of mechanically interlocked molecules like rotaxanes and catenanes. beilstein-journals.org The electrostatic attraction between a cationic species, such as a quaternary ammonium group, and an anionic component can pre-organize the molecular fragments, facilitating a subsequent covalent bond-forming reaction that locks the structure in place. wikipedia.orgbeilstein-journals.org

Integration into Functional Supramolecular Systems

The unique properties of this compound and related salts allow for their integration into larger, functional supramolecular systems, including sensors, catalysts, and molecular machines. researchgate.net The development of such systems is a major goal of modern supramolecular chemistry, aiming to create materials with advanced, emergent properties. rug.nlethz.ch

A key application area is in the development of chemical sensors. For example, tetradodecylammonium chloride has been used as a lipophilic ionic additive in the membrane of an ion-selective electrode. researchgate.net In a specific case, a membrane designed for detecting salicylate (B1505791) contained 3% tetradodecylammonium chloride. researchgate.net In such systems, the role of the lipophilic quaternary ammonium salt is to prevent the co-extraction of unwanted, water-soluble counter-ions into the organic membrane phase and to reduce the membrane's electrical resistance. This ensures that the electrode's potential response is selective to the target ion.

The ability of the tetradodecylammonium cation to form stable ion pairs is also exploited in phase-transfer catalysis. By forming an ion pair with an anionic reactant, it can transport the reactant from an aqueous phase into an organic phase where the reaction can proceed much faster. This integration into a biphasic catalytic system showcases a direct functional application derived from its fundamental supramolecular properties.

Supramolecular Chemistry and Self Assembly Processes

Adjusting Ionic Strength for Self-Assembly Processes

The self-assembly of ionic surfactants like tetradodecylammonium iodide in aqueous solutions is a finely balanced interplay of hydrophobic and electrostatic forces. A key external parameter that can be used to modulate this process is the ionic strength of the medium, typically adjusted by the addition of a simple electrolyte like sodium chloride (NaCl) or potassium chloride (KCl).

The aggregation of ionic surfactants into micelles is driven by the hydrophobic effect, which encourages the long alkyl chains to sequester themselves from water. However, this assembly is opposed by the electrostatic repulsion between the charged head groups—in this case, the positively charged quaternary ammonium (B1175870) groups. The concentration at which micelles begin to form is known as the critical micelle concentration (CMC).

The addition of salt to an aqueous solution of this compound significantly influences its self-assembly behavior, primarily by diminishing the electrostatic repulsions between the cationic head groups. The added salt dissolves to produce cations and anions in the solution. These ions increase the ionic strength of the medium and form an ionic atmosphere around the charged surfactant head groups. This "screening" effect neutralizes the repulsive forces between the head groups, thereby making it energetically more favorable for the surfactant monomers to aggregate.

Consequently, the presence of added electrolyte leads to a decrease in the critical micelle concentration of the ionic surfactant. This phenomenon is a well-established principle for ionic surfactants. For instance, studies on similar cationic surfactants, such as dodecyltrimethylammonium (B156365) chloride (DTAC), have quantitatively demonstrated that increasing the concentration of NaCl strongly shifts the CMC to lower values. nih.gov The primary reason for this is the screening of repulsions of the polar head groups by the counterions from the added salt. nih.gov

The general relationship for ionic surfactants follows that the logarithm of the CMC decreases linearly with the logarithm of the counterion concentration. While specific research data tables detailing the precise CMC values for this compound at varying ionic strengths were not found, the expected behavior would align with this established principle for quaternary ammonium salts. The magnitude of the CMC reduction is also influenced by the nature of the added salt. For example, anions that are more easily polarized or less hydrated can interact more strongly with the cationic head groups, leading to a more pronounced decrease in the CMC, a phenomenon related to the Hofmeister series.

Furthermore, increasing the ionic strength not only lowers the CMC but can also promote the growth of micelles. At higher salt concentrations, the reduced electrostatic repulsion allows for a more compact packing of the head groups, which can favor a transition from smaller, spherical micelles to larger, rod-like or worm-like aggregates. This change in micellar morphology alters the viscoelastic properties of the solution.

Advanced Analytical and Spectroscopic Characterization Methodologies

Spectroscopic Investigations

Spectroscopic methods are pivotal in elucidating the molecular and structural characteristics of tetradodecylammonium iodide.

Fourier Transform Infrared (FTIR) spectroscopy and X-ray Photoelectron Spectroscopy (XPS) are powerful tools for analyzing the surface chemistry of materials treated with quaternary ammonium (B1175870) salts. In studies involving similar long-chain quaternary ammonium halides, such as tetradodecylammonium bromide (TDDAB), these techniques have been employed to understand interfacial interactions. For instance, when TDDAB is used as a surface modifier for perovskite films, FTIR analysis can validate the binding of the TDDAB to the perovskite surface through mechanisms like hydrogen bonding. ui.ac.id XPS provides detailed information on the elemental composition and chemical states of the surface, confirming the presence and nature of the passivating layer. ui.ac.id For example, XPS can detect the core levels of nitrogen (N 1s) from the ammonium headgroup and the respective halide, providing evidence of the salt's adsorption on a substrate. metu.edu.tr These methodologies are equally applicable to this compound for characterizing its role in surface modification and passivation.

X-ray Diffraction (XRD) is a fundamental technique for determining the crystalline structure of materials. For thin films and surfaces modified with compounds like this compound, Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) is particularly informative. GIWAXS is a surface-sensitive technique where an X-ray beam strikes the sample at a shallow angle, enabling the characterization of ultra-thin films. starna.com

In research on perovskite solar cells, XRD and 2D GIWAXS have been used to study the structural changes upon treatment with tetradodecylammonium bromide (TDDAB). ui.ac.id These analyses revealed that the TDDAB modification can form a 2D capping layer on top of the 3D perovskite structure. ui.ac.id The 2D GIWAXS patterns provide information on the orientation of the crystalline domains relative to the substrate. core.ac.ukgrafiati.com For instance, diffraction spots observed along the vertical axis of a GIWAXS image can be attributed to the periodic structure in the stacking direction, while in-plane periodic structures are observed in the horizontal direction. starna.com This allows for detailed structural elucidation of the layers formed by tetradodecylammonium salts on various surfaces.

Spectrophotometry, particularly in the UV-Visible range, is a versatile method for studying the formation of chemical complexes involving this compound. The compound can act as an ion-pairing agent, facilitating the extraction of anionic complexes from an aqueous phase into an organic solvent for subsequent spectrophotometric determination.

A notable application involves the extraction of metal-halide complexes. For example, a method for the determination of mercury(II) involves the formation of the triiodomercurate(II) (HgI₃⁻) complex anion, which is then extracted into chloroform (B151607) using a large quaternary ammonium cation like tetradecylammonium. The concentration of the extracted complex is then quantified by measuring its absorbance in the UV region. researchgate.net this compound can serve a dual role in similar analytical schemes, providing both the large cation for ion-pairing and the iodide ligand for complex formation. The triiodide ion (I₃⁻) itself, which can be formed from the reaction of iodide with an oxidizing agent, has characteristic absorption bands in the UV-Vis spectrum (around 290 nm and 360 nm) that are widely used for the spectrophotometric determination of iodide or various oxidizing agents. brazilianjournals.com.brresearchgate.net

The general principle of ion-pair extraction for spectrophotometric analysis can be represented by the following equilibrium, where R₄N⁺ is the tetradodecylammonium cation, Mⁿ⁺ is a metal ion, and X⁻ is a ligand (like iodide):

Mⁿ⁺ + (n+m)X⁻ ⇌ [MXₙ₊ₘ]ᵐ⁻ (in aqueous phase) mR₄N⁺(org) + [MXₙ₊ₘ]ᵐ⁻(aq) ⇌ (R₄N⁺)ₘ[MXₙ₊ₘ]ᵐ⁻(org) (extraction)

The absorbance of the colored ion-pair complex in the organic phase is then measured.

Ion Mobility-Mass Spectrometry (IM-MS)

Ion Mobility-Mass Spectrometry (IM-MS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge. This compound is a key compound in the application of this technology, serving as a valuable calibrant.

Tetraalkylammonium salts, including this compound, are widely recognized as ideal chemical standards for positive ion mode electrospray ionization-ion mobility spectrometry/mass spectrometry (ESI(+)-IMS/MS). researchgate.net Their utility as calibrants stems from several key properties:

They are inherently ionic, ensuring high sensitivity and no charge competition. brazilianjournals.com.br

They produce a single, well-defined peak in the ion mobility spectrum. brazilianjournals.com.br

They exhibit a low tendency for clustering with neutral molecules like water or solvent vapor, which means their mobility is less affected by contaminants in the instrument's drift gas. researchgate.netbrazilianjournals.com.br

A homologous series of tetraalkylammonium halides provides a set of well-spaced mobility standards that can be used for instrument calibration and resolution testing. researchgate.net The tetradodecylammonium cation (C₄₈H₁₀₀N⁺) is one of the larger ions in this series, extending the calibration range to higher mass-to-charge ratios and larger collision cross-sections.

Below is a table of absolute and relative reduced mobilities for a series of tetraalkylammonium ions in nitrogen drift gas, demonstrating their utility as a homologous series for calibration.

| Tetraalkylammonium Ion | Formula | Absolute Reduced Mobility (K₀) in N₂ (cm² V⁻¹ s⁻¹) |

| Tetraethylammonium | (C₂H₅)₄N⁺ | 1.88 |

| Tetrapropylammonium | (C₃H₇)₄N⁺ | 1.56 |

| Tetrabutylammonium (B224687) | (C₄H₉)₄N⁺ | 1.33 |

| Tetrapentylammonium | (C₅H₁₁)₄N⁺ | 1.15 |

| Tetrahexylammonium | (C₆H₁₃)₄N⁺ | 1.02 |

| Tetraheptylammonium (B15475950) | (C₇H₁₅)₄N⁺ | 0.92 |

| Tetraoctylammonium | (C₈H₁₇)₄N⁺ | 0.84 |

| Tetradecylammonium | (C₁₀H₂₁)₄N⁺ | 0.73 |

| Tetradodecylammonium | (C₁₂H₂₅)₄N⁺ | 0.67 |

| Data sourced from Viidanoja et al. (2005) researchgate.net |

In studies of ion-molecule interactions, such as the heterogeneous uptake of vapor molecules by cluster ions, it is crucial to have a reliable calibration standard whose mobility is unaffected by the vapor being studied. This compound is particularly valuable in this context.

In experiments using a differential mobility analyzer-mass spectrometer (DMA-MS) to study the uptake of water vapor by metal iodide clusters, the tetradodecylammonium cation was chosen for calibration. scilit.com This choice was made because, unlike other potential calibrants such as the tetraheptylammonium ion, the tetradodecylammonium ion did not show any shift in its mobility even under humidified conditions, and no water adduct ions were observed. scilit.com This stability is attributed to its large, hydrophobic alkyl chains, which shield the central charge and minimize interactions with polar water molecules. The assumption that the tetradodecylammonium cation undergoes hard sphere interactions with background gas molecules, with minimal influence from gas molecule polarization, further supports its use as a reliable standard in such studies. scilit.com This allows for precise measurements of changes in the collision cross-sections of other ions as they interact with and uptake vapor molecules.

Collision Cross Section (CCS) Determination and Structural Insights

The characterization of this compound in the gas phase is significantly advanced through the use of ion mobility-mass spectrometry (IM-MS). This powerful analytical technique separates ions based on their size, shape, and charge, providing a measure of their rotationally averaged collision cross section (CCS). The CCS is a critical parameter that offers insights into the three-dimensional structure of an ion.

The determination of CCS values for quaternary ammonium compounds (QACs), including this compound and its analogs, is crucial for their unambiguous identification in complex matrices and for understanding their conformational dynamics. Various IM-MS platforms, such as drift tube ion mobility spectrometry (DTIMS), traveling wave ion mobility spectrometry (TWIMS), and high-field asymmetric waveform ion mobility spectrometry (FAIMS), are employed for these measurements. researchgate.netbyu.edu

In DTIMS, the CCS can be directly calculated from the ion's drift time through a gas-filled tube under a uniform electric field. core.ac.uk In contrast, TWIMS and FAIMS require calibration with standards of known CCS to determine the values for analytes of interest. researchgate.netcore.ac.uk Tetraalkylammonium halides (TAAHs), including long-chain derivatives like tetradodecylammonium bromide, are frequently used as calibrants in these studies due to their well-defined structures and predictable gas-phase behavior. core.ac.uknih.gov

Research Findings

Recent research has focused on establishing comprehensive CCS databases for various classes of compounds, including QACs, to facilitate their identification and structural analysis. nih.govresearchgate.net These studies often involve the analysis of a series of homologous compounds to establish trends between alkyl chain length and CCS values. For instance, studies on tetraalkylammonium cations have shown a systematic increase in CCS with the increasing length of the alkyl chains. researchgate.net

Cryogenic ion mobility-mass spectrometry has been utilized to study the geometrical structures of tetraalkylammonium cations. By measuring CCS at low temperatures (e.g., 86 K) in helium buffer gas, researchers can trap and characterize specific conformers. researchgate.net For smaller tetraalkylammonium ions (with n=4 and 5 for (CnH2n+1)4N+), the experimental CCS values have been shown to be in good agreement with calculated CCS for nearly planar conformers with all-trans alkyl chains. researchgate.net

Furthermore, investigations into the behavior of tetraalkylammonium ions under varying electric field strengths in FAIMS provide additional dimensions of separation and characterization. The filtering effect of a differential mobility analyzer (DMA) can be coupled with FAIMS to select ions based on their low-field mobility and then study their behavior at variable electric fields. nsf.gov

While a specific, experimentally determined CCS value for the tetradodecylammonium cation from this compound is not consistently reported across all public databases, the values for its close structural analogs, particularly tetradodecylammonium bromide, provide a strong basis for its expected CCS. The minimal difference in the gas-phase ion structure between the bromide and iodide salts of the tetradodecylammonium cation means their CCS values are expected to be nearly identical.

The following table presents experimental CCS data for a series of tetraalkylammonium compounds, which illustrates the relationship between alkyl chain length and the resulting collision cross section.

Table 1: Experimental Collision Cross Section (CCS) Values for Tetraalkylammonium Compounds

| Compound Name | Abbreviation | Cation Formula | Drift Gas | CCS (Ų) | Reference |

|---|---|---|---|---|---|

| Tetrapentylammonium bromide | T5A | [N(C₅H₁₁)₄]⁺ | N₂ | 215.3 | nih.gov |

| Tetrahexylammonium bromide | T6A | [N(C₆H₁₃)₄]⁺ | N₂ | 240.8 | nih.gov |

| Tetraheptylammonium bromide | T7A | [N(C₇H₁₅)₄]⁺ | N₂ | 267.5 | nih.gov |

| Tetraoctylammonium bromide | T8A | [N(C₈H₁₇)₄]⁺ | N₂ | 294.1 | nih.gov |

| Tetrakis(decyl)ammonium bromide | T10A | [N(C₁₀H₂₁)₄]⁺ | N₂ | 346.9 | nih.gov |

| Tetradodecylammonium bromide | T12A | [N(C₁₂H₂₅)₄]⁺ | N₂ | 398.2 | nih.gov |

Theoretical and Computational Investigations

Modeling of Molecular Interactions and Assembly Processes

The study of molecular interactions and self-assembly of quaternary ammonium (B1175870) salts like tetradodecylammonium iodide is crucial for understanding their behavior in various applications. Molecular dynamics (MD) simulations are a primary tool for this purpose. These simulations can model the aggregation of molecules to form micelles or other structures in solution. Key parameters that would be investigated include the critical micelle concentration (CMC), aggregation number, and the morphology of the resulting assemblies.

For a compound like this compound, with its long alkyl chains, van der Waals interactions between the dodecyl groups would be a significant driving force for assembly, in addition to the electrostatic interactions involving the positively charged nitrogen and the iodide counter-ion. Simulations would typically model the behavior of these ions in an aqueous environment to understand the role of hydrophobic and hydrophilic interactions in the self-assembly process. The results of such simulations would provide insights into the stability and structure of the aggregates formed.

Quantum Chemical Calculations (e.g., DFT) for Structural and Mechanistic Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for gaining a deeper understanding of the electronic structure, geometry, and reactivity of molecules. For this compound, DFT calculations could be employed to determine the optimized molecular geometry, charge distribution, and vibrational frequencies. These calculations provide fundamental insights into the nature of the ionic bond between the tetradodecylammonium cation and the iodide anion.

Furthermore, DFT can be used to investigate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is an important parameter that relates to the chemical reactivity and electronic properties of the compound. While specific studies on this compound are not available, research on similar organic ammonium iodides has utilized DFT to understand intramolecular charge transfer and electronic communication within the molecules.

Simulations of Phase Behavior in Catalytic Systems

This compound has the potential to act as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases. The simulation of its phase behavior in such systems is essential for optimizing catalytic processes. Molecular dynamics simulations can be used to model the distribution of the catalyst between aqueous and organic phases and its behavior at the interface.

The effectiveness of a phase-transfer catalyst is closely linked to its phase behavior. For instance, studies on analogous tetrabutylammonium (B224687) salts have shown that their catalytic activity is strongly related to the formation of a third, catalyst-rich liquid phase in addition to the aqueous and organic phases. Simulations could elucidate the conditions under which such phases form and how they influence the reaction rate by altering the interfacial area and reactant concentrations at the reaction site.

Prediction of Equilibrium Sorption Coefficients

The prediction of equilibrium sorption coefficients is important for applications where this compound might be used as a surfactant for the removal of pollutants or in separation processes. Sorption isotherms, which describe the equilibrium distribution of a substance between a liquid and a solid phase, can be predicted using various models.

Commonly used models include the Langmuir and Freundlich isotherms. The Langmuir model assumes monolayer sorption onto a homogeneous surface, while the Freundlich model is an empirical equation that describes sorption on heterogeneous surfaces. To predict the sorption coefficients for this compound, experimental data would be fitted to these models. The resulting parameters would provide information about the sorption capacity and the affinity of the sorbent for the compound. The Dubinin-Radushkevich (D-R) equation is another model that can be used, particularly for sorption in microporous materials, and it is based on the Polanyi adsorption potential theory.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for Tetradodecylammonium iodide, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves quaternization of dodecylamine with methyl iodide under anhydrous conditions. Critical steps include stoichiometric control (e.g., excess alkyl halide to ensure complete amine conversion) and inert atmosphere use to prevent oxidation. Post-synthesis purification involves repeated recrystallization in ethanol/acetone mixtures to remove unreacted precursors, monitored via TLC (Rf comparison with standards) . Structural validation requires FT-IR (C-N stretch at ~1,450 cm⁻¹) and ¹H NMR (alkyl chain protons at δ 0.8–1.5 ppm, methyl groups at δ 3.3 ppm) .

Q. How should researchers characterize the structural integrity and thermal stability of this compound?

- Methodological Answer : Use single-crystal X-ray diffraction to confirm crystallinity and lattice parameters. Thermal stability can be assessed via TGA/DSC under nitrogen, identifying decomposition onset temperatures (typically >200°C for quaternary ammonium salts). Compare IR spectra with NIST databases to verify functional groups . For phase transition analysis, variable-temperature XRD or Raman spectroscopy is recommended .

Q. What experimental precautions are critical for handling this compound in laboratory settings?

- Methodological Answer : Use nitrile gloves (tested for chemical permeation resistance) and EN166-certified safety goggles to prevent skin/eye contact. Work under fume hoods to avoid inhalation of particulates. Store in airtight, light-resistant containers at 4°C to minimize hygroscopic degradation .

Advanced Research Questions

Q. How does this compound influence charge transport in hybrid perovskite systems compared to shorter-chain analogs?

- Methodological Answer : Design comparative studies using Hall-effect measurements to determine carrier mobility in thin films. For example, blend this compound with MAPbI₃ and measure conductivity changes via four-point probe. Contrast results with tetraethylammonium iodide systems to assess alkyl chain length effects on carrier trapping/doping .

Q. What strategies resolve contradictions in reported solubility data for this compound across polar/aprotic solvents?

- Methodological Answer : Systematically test solubility in solvents (e.g., DMF, DMSO, chloroform) using dynamic light scattering (DLS) to detect micelle formation. Correlate with Hansen solubility parameters to identify deviations caused by impurities or polymorphic variations . Control for batch-to-batch variability by standardizing synthesis protocols .

Q. Can this compound act as a phase-transfer catalyst in biphasic reaction systems?

- Methodological Answer : Evaluate catalytic efficiency in model reactions (e.g., nucleophilic substitution) by monitoring reaction rates via GC-MS. Optimize parameters such as counterion exchange (e.g., iodide vs. bromide) and concentration gradients. Compare interfacial tension changes using pendant drop tensiometry .

Q. How do alkyl chain packing dynamics affect the mesophase behavior of this compound in liquid crystalline systems?

- Methodological Answer : Employ temperature-dependent SAXS/WAXS to study lattice spacing and phase transitions. Pair with molecular dynamics simulations to model chain alignment and entropy changes. Validate with polarized optical microscopy (POM) to observe birefringence patterns .

Q. What experimental controls are essential for reproducibility in studies involving this compound as a surfactant template?

- Methodological Answer : Standardize solvent purity (HPLC-grade), humidity (<30% RH), and mixing speeds during template synthesis. Include negative controls (e.g., surfactant-free systems) and characterize pore size distribution via BET isotherms. Document synthetic parameters using checklists aligned with FAIR data principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations